tert-butyl 4-{[methyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]methyl}piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-{[methyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]methyl}piperidine-1-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines These compounds are known for their aromatic heterocyclic structures, which consist of a pyrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[methyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]methyl}piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine ring system.
Attachment of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions.
Introduction of the Tert-butyl Group: The tert-butyl group is typically introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine ring, potentially reducing double bonds within the ring system.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced pyrazolo[3,4-d]pyrimidine derivatives, and substituted pyrazolo[3,4-d]pyrimidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-{[methyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]methyl}piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-{[methyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]methyl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares the pyrazole core but differs in its substituents and overall structure.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar in having a piperidine moiety but differs in the aromatic ring system.
3-[(4-AMINO-1-TERT-BUTYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-3-YL)METHYL]PHENOL: Shares the pyrazolo[3,4-d]pyrimidine core but has different substituents.
Uniqueness
The uniqueness of tert-butyl 4-{[methyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]methyl}piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C18H28N6O2 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
tert-butyl 4-[[methyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N6O2/c1-18(2,3)26-17(25)24-8-6-13(7-9-24)11-22(4)15-14-10-21-23(5)16(14)20-12-19-15/h10,12-13H,6-9,11H2,1-5H3 |
InChI Key |
OESCFKSIIYKXLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN(C)C2=NC=NC3=C2C=NN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.